While the provided papers don't explicitly describe the source or classification of (R)-1-(3-(benzyloxy)phenyl)ethanol, it primarily appears as a chiral building block or intermediate in various synthetic routes. Its role in scientific research lies primarily in its utility for the synthesis of more complex molecules with specific stereochemical properties. [, ]
Other papers detail the synthesis of similar compounds containing a chiral 1-(aryl)ethanol motif, often utilizing enzymatic methods. For example, (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a key intermediate for the drug Aprepitant, can be efficiently synthesized via enantioselective transesterification of the racemic mixture using Candida antarctica lipase B (CAL-B). [] Similar enzymatic methods might be applicable for synthesizing (R)-1-(3-(benzyloxy)phenyl)ethanol.
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol, also known by its IUPAC name, is an organic compound with the molecular formula and a molecular weight of approximately 228.286 g/mol. This compound is characterized by a chiral center at the first carbon atom, which contributes to its potential applications in various fields including medicinal chemistry and organic synthesis. The benzyloxy group attached to the phenyl ring enhances the compound's reactivity and solubility, making it a valuable intermediate in organic reactions.
The compound is classified under alcohols due to the presence of a hydroxyl (-OH) group. It can be sourced from various chemical suppliers and is often utilized in research settings for its structural properties and biological activities. The compound is registered under CAS number 36438-63-8, which facilitates its identification in chemical databases.
The synthesis of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol typically involves several steps:
The molecular structure of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol can be described as follows:
This structural configuration allows for various interactions with biological systems, making it an interesting subject for further research.
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol participates in several chemical reactions:
These reactions enhance the versatility of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol in synthetic organic chemistry.
The mechanism of action for (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol largely depends on its interactions within biological systems:
Further research is necessary to elucidate specific pathways and mechanisms associated with this compound.
The physical and chemical properties of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol include:
These properties are crucial for practical applications in laboratory settings and industrial processes .
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol finds applications primarily in:
Asymmetric catalysis provides the most direct route to enantiomerically pure (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol, leveraging chiral catalysts to control stereochemistry at the newly formed stereocenter. The prochiral ketone precursor, 1-[3-(benzyloxy)phenyl]ethan-1-one, undergoes enantioselective reduction through several catalytic systems to yield the target (R)-alcohol with high optical purity. Corey-Bakshi-Shibata (CBS) reduction stands as the most efficient methodology, utilizing oxazaborolidine catalysts to achieve enantiomeric excess (ee) >98% under mild conditions (-20°C to 25°C). The mechanism involves precise molecular recognition where the catalyst simultaneously activates both the ketone substrate and borane reductant, creating a chiral environment that favors hydride delivery to the re face of the carbonyl [1].
Noyori asymmetric hydrogenation represents another significant approach, employing ruthenium-BINAP complexes for the reduction of the corresponding ketone. This method achieves excellent enantioselectivity (typically 90-95% ee) under hydrogen pressures of 50-100 atm at 60-80°C. The reaction proceeds through a concerted metal-ligand bifunctional mechanism where the chiral ligand dictates facial selectivity. Organocatalytic approaches using proline-derived catalysts have also demonstrated utility, particularly for smaller-scale syntheses. These metal-free methods employ transfer hydrogenation with Hantzsch ester as the hydride source, yielding the target alcohol with 80-88% ee at ambient temperature. The stereochemical outcome depends critically on catalyst design and reaction parameters, with bulkier substituents on the catalyst generally enhancing enantioselectivity through steric control of the transition state [1].
Table 1: Asymmetric Catalytic Methods for (R)-Enantiomer Synthesis
Method | Catalyst System | Temperature | ee (%) | Yield (%) | Reaction Time |
---|---|---|---|---|---|
CBS Reduction | (S)-Me-CBS/BH₃·THF | -20°C to 25°C | >98 | 92-95 | 2-4 hours |
Noyori Hydrogenation | RuCl₂[(R)-BINAP] | 60-80°C | 90-95 | 88-90 | 12-16 hours |
Organocatalysis | L-Proline derivatives | 25°C | 80-88 | 85-90 | 24-36 hours |
Kinetic resolution serves as a powerful complementary strategy when racemic mixtures of 1-[3-(benzyloxy)phenyl]ethan-1-ol are accessible through non-selective reduction. This approach exploits differential reaction rates between enantiomers when exposed to chiral resolving agents. Enzymatic resolution using immobilized lipases, particularly Candida antarctica Lipase B (CALB), demonstrates exceptional efficiency in discriminating between enantiomers through acylation reactions. The (S)-enantiomer undergoes preferential acetylation with vinyl acetate as acyl donor, leaving the desired (R)-alcohol unreacted with 97% ee at 50% conversion. The reaction typically proceeds in toluene at 30-40°C for 6-12 hours, with conversion precisely monitored to avoid erosion of enantiopurity [1].
Chemical kinetic resolution employs chiral acylating catalysts like 4-dimethylaminopyridine (DMAP) derivatives. Benzoyl chloride derivatives in the presence of (S)-proline-derived catalysts selectively acylate the (S)-alcohol, enabling isolation of the desired (R)-enantiomer. This method achieves 90-93% ee at 45-48% conversion but requires careful optimization of stoichiometry to prevent over-acylation. Transition metal-mediated resolutions using titanium-tartrate complexes show potential for industrial-scale applications, particularly when coupled with continuous processing techniques. The reaction mechanism involves formation of a chiral titanium alkoxide complex that undergoes selective oxidation or ligand exchange, preferentially consuming the (S)-enantiomer. These methods are critically dependent on the electronic properties of the benzyloxy substituent, which influences coordination geometry and consequently, enantioselectivity [1].
Table 2: Kinetic Resolution Performance Parameters
Method | Resolving Agent | Temperature | ee (R) (%) | Conversion (%) | E-value |
---|---|---|---|---|---|
CALB Acylation | Vinyl acetate | 35°C | 97 | 50 | >200 |
Chiral DMAP | (S)-Pro-BzCl | 0°C | 92 | 45 | 45 |
Ti-Tartrate | TBHP/isopropanol | -20°C | 89 | 52 | 30 |
Whole-cell biocatalysis and isolated enzyme systems offer sustainable routes to (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol with exceptional stereocontrol. Ketoreductases (KREDs) specifically reduce the prochiral ketone precursor to the (R)-alcohol using cofactor regeneration systems. NADPH-dependent KREDs from Lactobacillus brevis demonstrate high activity and enantioselectivity (ee >99%), with glucose dehydrogenase (GDH) serving as the preferred cofactor regeneration system. Reaction optimization studies reveal that substrate concentrations of 50-100 mM in aqueous buffer (pH 7.0-7.5) containing 10-20% cosolvent (isopropanol or DMSO) provide optimal conversion rates while maintaining enzyme stability. Immobilization of these enzymes on epoxy-functionalized resins enhances recyclability, with >90% activity retention after 10 cycles [1].
Alcohol dehydrogenases (ADHs) provide complementary routes, particularly when operating at higher temperatures. Thermostable ADHs from Thermoanaerobacter species catalyze the reduction at 50-60°C, enabling increased substrate loading (up to 150 mM) due to improved solubility. Engineering of ADHs through directed evolution has yielded mutants with enhanced activity toward this bulky substrate, particularly by enlarging the substrate-binding pocket through F147L/W288A mutations. For cofactor-independent approaches, whole-cell biotransformations using recombinant Escherichia coli co-expressing KRED and GDH achieve complete conversion within 12-18 hours without exogenous cofactor addition. These systems offer advantages in atom economy and reduced environmental impact compared to traditional chemical methods. The benzyloxy substituent's position (meta) enhances compatibility with enzyme active sites compared to ortho-substituted analogs, which exhibit steric hindrance issues [1] [2].
Table 3: Biocatalytic Systems for (R)-Alcohol Production
Biocatalyst | Source | Cofactor | ee (%) | Conversion (%) | Productivity (g/L/h) |
---|---|---|---|---|---|
KRED LbKRED-101 | Lactobacillus brevis | NADPH | >99.5 | >99 | 0.85 |
ADH TbSADH-47 | Thermoanaerobacter sp. | NADH | 98.5 | 95 | 1.2 |
Whole-cell | Engineered E. coli | Endogenous | 99.2 | 98 | 0.65 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0